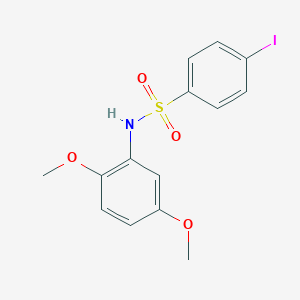
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DIPEB is a sulfonamide derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of DIPEB is not fully understood, but it is believed to act as an antagonist for the 5-HT2A and sigma-1 receptors. It has also been shown to bind to proteins containing free thiols, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
DIPEB has been shown to have no significant effects on the cardiovascular system or respiratory system. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of DIPEB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DIPEB is its high selectivity for the 5-HT2A and sigma-1 receptors, making it a useful tool for the imaging and study of these receptors. Additionally, its fluorescent properties make it a useful probe for the detection of thiols in biological samples. However, one limitation of DIPEB is its limited solubility in water, which may affect its use in certain experiments.
Zukünftige Richtungen
For the use of DIPEB in scientific research include the development of new synthesis methods to improve yield and purity, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DIPEB.
Synthesemethoden
The synthesis of DIPEB has been achieved through various methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base or through the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline followed by the reaction with ammonia. These methods have resulted in the production of DIPEB with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DIPEB has been used in various scientific research applications, including as a ligand for the imaging of serotonin 5-HT2A receptors in the brain. It has also been used as a radioligand for the imaging of sigma-1 receptors in the brain. Additionally, DIPEB has been used as a fluorescent probe for the detection of thiols in biological samples.
Eigenschaften
Molekularformel |
C14H14INO4S |
|---|---|
Molekulargewicht |
419.24 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChI-Schlüssel |
NWODJUKJHSULQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

